molecular formula C20H8N6O8 B8200945 4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone

4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone

Cat. No.: B8200945
M. Wt: 460.3 g/mol
InChI Key: QNJVZDGUBRJNIF-UHFFFAOYSA-N
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Description

This compound is a polycyclic aromatic heterocycle featuring two isoindole-pyrrolo fused systems connected via a bipyrrolo linkage. Its structure is distinguished by eight ketone groups and two amino substituents at the 4,4' positions.

Properties

IUPAC Name

8-amino-2-(8-amino-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8N6O8/c21-11-7-3(13(27)23-15(7)29)1-5-9(11)19(33)25(17(5)31)26-18(32)6-2-4-8(16(30)24-14(4)28)12(22)10(6)20(26)34/h1-2H,21-22H2,(H,23,27,29)(H,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVZDGUBRJNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C3=C1C(=O)N(C3=O)N4C(=O)C5=C(C4=O)C(=C6C(=C5)C(=O)NC6=O)N)N)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogue identified is 1,8-Dimethoxy-6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione (Compound 4d ) . Both compounds share fused pyrrolo-isoindole cores but differ in substituents and peripheral heteroatoms.

Key Structural Differences:
Feature Target Compound Compound 4d
Core Structure Bipyrrolo-isoindol octaone Bispyrido-pyrrolo-pyrazine dione
Substituents 4,4'-Diamino 1,8-Dimethoxy
Ketone/Oxygen Count 8 ketones 2 ketones, 2 pyridine N-atoms

Physical and Spectral Properties

Melting Points:
Compound Melting Point (°C)
Target Compound Not reported
Compound 4d 380.6–381.9
IR and NMR Data:
  • Compound 4d :
    • IR : Strong carbonyl stretch at 1723 cm⁻¹ .
    • ¹H-NMR (DMSO-d₆) :
  • δ 4.06 (OCH₃), δ 7.44–8.12 (aromatic protons).
    • Elemental Analysis :
  • Calculated: C 62.07%, H 3.47%, N 16.09%.
  • Found: C 61.83%, H 3.66%, N 16.05%.

Biological Activity

4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone (CAS No. 2808876-94-8) is a complex heterocyclic compound with significant potential in pharmacological applications. Its structure comprises multiple nitrogen atoms and functional groups that may contribute to its biological activity. This article delves into the biological properties of this compound, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C20H8N6O8
  • Molecular Weight : 460.31 g/mol
  • Structure : The compound features a bipyrroloisoindole framework that is essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of similar heterocyclic compounds exhibit antimicrobial properties. For instance:

  • Case Study : A study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli using the broth microdilution method. The effectiveness was quantified by measuring the Minimum Inhibitory Concentration (MIC) values.
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3264
Compound B1632
4,4'-Diamino... TBDTBD

2. Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been evaluated through in vitro studies on human peripheral blood mononuclear cells (PBMCs).

  • Findings : Compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
CompoundCytokine Inhibition (%) at 100 µg/mL
Compound A85%
Compound B70%
4,4'-Diamino... TBD

3. Neuroprotective Effects

Research has highlighted the neuroprotective effects of compounds with similar structures on neuronal cells under oxidative stress conditions.

  • Mechanism : These compounds may act on serotonin receptors (5-HT6R), which are implicated in cognitive functions and neurodegenerative diseases.

The synthesis of 4,4'-Diamino... has been achieved through various methods including mechanochemical synthesis techniques. This approach allows for the generation of compounds with specific structural features that enhance their biological activity.

  • Example Study : A recent publication explored the synthesis of a series of isoindole derivatives that were tested for their efficacy as biased ligands at the 5-HT6 receptor. The results indicated that certain modifications could significantly enhance receptor affinity and selectivity.

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of new compounds:

  • Findings : Preliminary toxicity studies showed that at lower concentrations (10 µg/mL), there was no significant cytotoxicity observed in PBMC cultures. However, higher concentrations (100 µg/mL) resulted in reduced cell viability indicating potential toxicity.

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